molecular formula C7H12O2 B14036090 (S)-4-Oxaspiro[2.5]octan-6-OL

(S)-4-Oxaspiro[2.5]octan-6-OL

Cat. No.: B14036090
M. Wt: 128.17 g/mol
InChI Key: ZXKJXGGDDQUUHF-LURJTMIESA-N
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Description

(S)-4-Oxaspiro[25]octan-6-OL is a spirocyclic compound with the molecular formula C8H14O It is characterized by a unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Oxaspiro[2.5]octan-6-OL typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific precursor used.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of catalysts to increase yield and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxaspiro[2.5]octan-6-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-4-Oxaspiro[2.5]octan-6-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Oxaspiro[2.5]octan-6-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.5]octan-6-ylmethanol
  • (4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol

Uniqueness

(S)-4-Oxaspiro[25]octan-6-OL is unique due to its specific spirocyclic structure and the presence of a hydroxyl group

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(6S)-4-oxaspiro[2.5]octan-6-ol

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

ZXKJXGGDDQUUHF-LURJTMIESA-N

Isomeric SMILES

C1CC2(CC2)OC[C@H]1O

Canonical SMILES

C1CC2(CC2)OCC1O

Origin of Product

United States

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